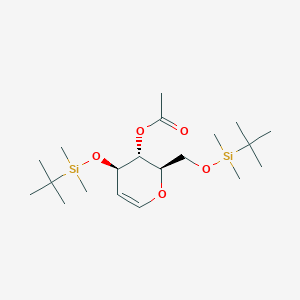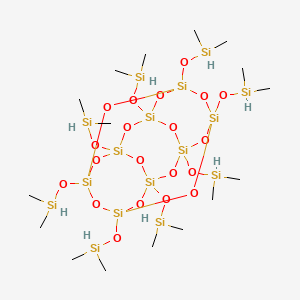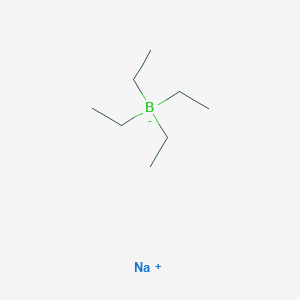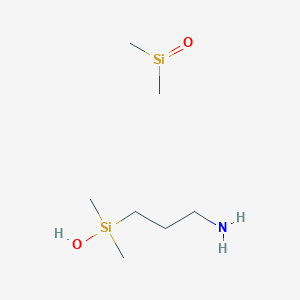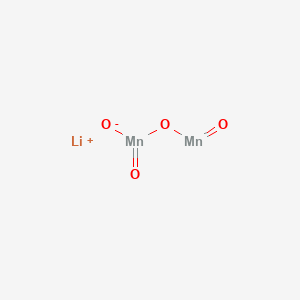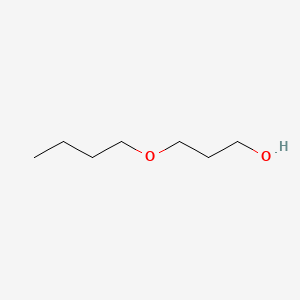
Methyl-phenyl-silane
Vue d'ensemble
Description
Methyl-phenyl-silane, also known as methylphenylsilane, is an organosilicon compound with the chemical formula C6H5SiH2(CH3). It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to a phenyl group (C6H5), a methyl group (CH3), and two hydrogen atoms. This unique structure imparts distinct chemical properties to this compound, making it a valuable reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl-phenyl-silane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride. The reaction proceeds as follows:
Formation of Phenylsilane: [ \text{PhMgBr} + \text{SiCl}_4 \rightarrow \text{PhSiCl}_3 + \text{MgBrCl} ]
Reduction to this compound: [ \text{PhSiCl}_3 + 3 \text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 3 \text{LiAlCl}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced via the Müller-Rochow process, which involves the direct reaction of silicon with methyl chloride and phenyl chloride in the presence of a copper catalyst. This method allows for the large-scale production of various organosilicon compounds, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-phenyl-silane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: this compound can be oxidized to form silanols or siloxanes. For example, oxidation with hydrogen peroxide yields phenylsilanetriol. [ \text{PhSiH}_3 + 3 \text{H}_2\text{O}_2 \rightarrow \text{PhSi(OH)}_3 + 3 \text{H}_2\text{O} ]
-
Reduction: this compound can act as a reducing agent in various organic reactions. It can reduce carbonyl compounds to alcohols. [ \text{R}_2\text{C=O} + \text{PhSiH}_3 \rightarrow \text{R}_2\text{CH-OH} + \text{PhSiH}_2\text{OH} ]
-
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles. For example, reaction with chlorine gas produces phenylchlorosilane. [ \text{PhSiH}_3 + \text{Cl}_2 \rightarrow \text{PhSiH}_2\text{Cl} + \text{HCl} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Halosilanes, substituted silanes.
Applications De Recherche Scientifique
Methyl-phenyl-silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Utilized in the synthesis of silicon-based biomaterials and as a precursor for silicon-containing drugs.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone polymers, resins, and coatings. It is also employed in the manufacture of high-performance materials for electronics and aerospace applications.
Mécanisme D'action
The mechanism of action of methyl-phenyl-silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The silicon-hydrogen bond in this compound is relatively weak, allowing for easy cleavage and transfer of the hydride ion to other molecules. This process is facilitated by the presence of catalysts, such as transition metals, which enhance the reactivity of the silicon-hydrogen bond.
Comparaison Avec Des Composés Similaires
Methyl-phenyl-silane can be compared with other similar organosilicon compounds, such as phenylsilane, dimethylphenylsilane, and diphenylsilane. These compounds share similar chemical properties but differ in their specific structures and reactivities.
Phenylsilane (C6H5SiH3): Similar to this compound but lacks the methyl group. It is used in similar applications but has slightly different reactivity due to the absence of the methyl group.
Dimethylphenylsilane (C6H5SiH(CH3)2): Contains two methyl groups instead of one. This compound has different steric and electronic properties, affecting its reactivity and applications.
Diphenylsilane (C6H5)2SiH2: Contains two phenyl groups. It has different reactivity and is used in different applications compared to this compound.
This compound is unique due to its specific combination of a phenyl group, a methyl group, and two hydrogen atoms bonded to silicon. This structure imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and industrial processes.
Propriétés
IUPAC Name |
methyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Si/c1-8-7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBICHXRCOJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146088-00-8 | |
| Details | Compound: Benzene, (methylsilyl)-, homopolymer | |
| Record name | Benzene, (methylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146088-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-08-5 | |
| Record name | Methylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


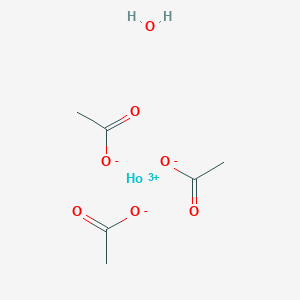

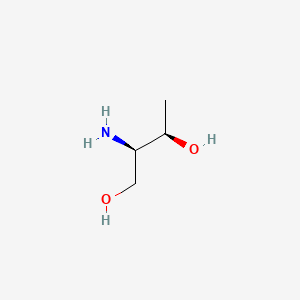
![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)
